molecular formula C24H23BrN4 B11218216 7-(4-bromophenyl)-4-(4-methylpiperidin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

7-(4-bromophenyl)-4-(4-methylpiperidin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B11218216
M. Wt: 447.4 g/mol
InChI Key: IQETZPNQDXLXLJ-UHFFFAOYSA-N
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Description

1-[7-(4-BROMOPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-METHYLPIPERIDINE is a complex organic compound that belongs to the class of pyrrolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a bromophenyl group, a phenyl group, and a pyrrolopyrimidine core, which contribute to its unique chemical properties and biological activities.

Preparation Methods

The synthesis of 1-[7-(4-BROMOPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-METHYLPIPERIDINE involves several steps. One common method includes the reaction of 4-bromobenzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to form the pyrrolopyrimidine core. The final step involves the alkylation of the pyrrolopyrimidine with 4-methylpiperidine under basic conditions to yield the target compound .

Chemical Reactions Analysis

1-[7-(4-BROMOPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-METHYLPIPERIDINE undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: The compound has been evaluated for its anticancer, anti-inflammatory, and antimicrobial activities.

    Industry: It is used in the development of new materials and as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of 1-[7-(4-BROMOPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-METHYLPIPERIDINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways involved in cancer progression .

Comparison with Similar Compounds

1-[7-(4-BROMOPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-METHYLPIPERIDINE can be compared with other pyrrolopyrimidine derivatives, such as:

Properties

Molecular Formula

C24H23BrN4

Molecular Weight

447.4 g/mol

IUPAC Name

7-(4-bromophenyl)-4-(4-methylpiperidin-1-yl)-5-phenylpyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C24H23BrN4/c1-17-11-13-28(14-12-17)23-22-21(18-5-3-2-4-6-18)15-29(24(22)27-16-26-23)20-9-7-19(25)8-10-20/h2-10,15-17H,11-14H2,1H3

InChI Key

IQETZPNQDXLXLJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=NC=NC3=C2C(=CN3C4=CC=C(C=C4)Br)C5=CC=CC=C5

Origin of Product

United States

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